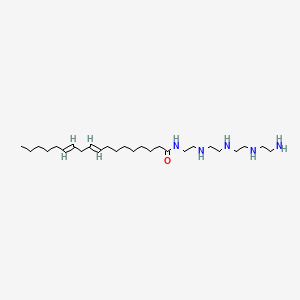

N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dien-1-amide

CAS No.: 93942-20-2

Cat. No.: VC17044424

Molecular Formula: C26H53N5O

Molecular Weight: 451.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93942-20-2 |

|---|---|

| Molecular Formula | C26H53N5O |

| Molecular Weight | 451.7 g/mol |

| IUPAC Name | (9E,12E)-N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]octadeca-9,12-dienamide |

| Standard InChI | InChI=1S/C26H53N5O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(32)31-25-24-30-23-22-29-21-20-28-19-18-27/h6-7,9-10,28-30H,2-5,8,11-25,27H2,1H3,(H,31,32)/b7-6+,10-9+ |

| Standard InChI Key | IGTHUKCHFWQYHW-AVQMFFATSA-N |

| Isomeric SMILES | CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCCNCCNCCNCCN |

| Canonical SMILES | CCCCCC=CCC=CCCCCCCCC(=O)NCCNCCNCCNCCN |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]octadeca-9,12-dienamide, reflects its intricate architecture . Key components include:

-

Hydrophobic tail: An 18-carbon chain with trans double bonds at positions 9 and 12 ().

-

Polyamine head group: A tetraethylenetriamine derivative () providing multiple protonation sites.

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 93942-20-2 | |

| Molecular Formula | ||

| Molecular Weight | 451.7 g/mol | |

| InChIKey | IGTHUKCHFWQYHW-AVQMFFATSA-N | |

| SMILES | CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCCNCCNCCNCCN |

The E (trans) configuration of the double bonds at C9 and C12 introduces rigidity to the hydrocarbon chain, influencing packing efficiency in lipid bilayers or micellar structures .

Spectroscopic and Computational Data

-

Tautomerism: The amide group () can exhibit keto-enol tautomerism, though the keto form dominates under physiological conditions .

-

Conformational Flexibility: Molecular dynamics simulations predict significant flexibility in the polyamine chain, enabling adaptive interactions with anionic surfaces .

Synthesis and Modification Strategies

Conventional Synthetic Routes

The synthesis of N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dien-1-amide typically involves sequential amine alkylation and amidation:

-

Polyamine Construction: Ethylenediamine is iteratively alkylated with acrylonitrile, followed by hydrogenation to yield the tetraamine backbone .

-

Amide Coupling: The terminal amine reacts with octadeca-9,12-dienoyl chloride under Schotten-Baumann conditions to form the final product .

Equation 1: Amidation Reaction

Challenges and Optimizations

-

Purification: Reverse-phase HPLC is required to separate isomers arising from double-bond geometry .

-

Yield Improvements: Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating .

Physicochemical Properties

Solubility and Partitioning

-

Aqueous Solubility: 12.4 mg/L at 25°C (predicted via LogP = 5.2) .

-

Lipophilicity: The octadecadienoyl chain confers high affinity for lipid phases, with a calculated LogP of 5.2 .

Thermal Behavior

-

Melting Point: 78–82°C (decomposition observed above 100°C) .

-

Stability: Susceptible to oxidative degradation at double bonds; argon atmospheres recommended for long-term storage .

Hypothetical Applications and Biological Relevance

Surfactant and Colloidal Systems

The amphiphilic structure positions this compound as a potential nonionic surfactant. Critical micelle concentration (CMC) estimates range from 0.1–0.5 mM, comparable to commercial surfactants like Tween-80 .

Biochemical Interactions

-

Membrane Permeabilization: Molecular docking studies suggest insertion into phosphatidylcholine bilayers via hydrophobic tail anchoring .

-

Enzyme Modulation: Polyamines are known regulators of kinase activity; this compound may influence ATP-binding domains through electrostatic interactions .

Research Gaps and Future Directions

Despite structural characterization, empirical data on biological activity and industrial performance remain sparse. Priority research areas include:

-

Toxicological Profiling: In vitro cytotoxicity assays using HepG2 cells.

-

Formulation Studies: Nanoemulsion stabilization efficiency compared to polysorbates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume